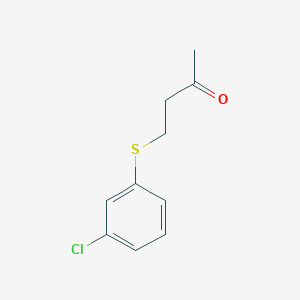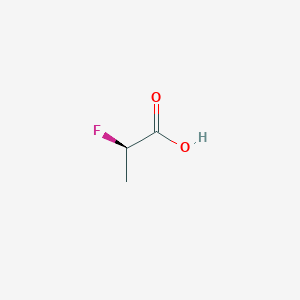![molecular formula C7H12ClF2N3 B13495287 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in various scientific research applications due to its photoreactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a difluoromethyl diazirine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diazirine ring can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive cross-linker in chemical synthesis and material science.
Biology: Employed in photoaffinity labeling to study protein interactions and molecular dynamics.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and photoreactive coatings.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride involves its photoreactive properties. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
- 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
- 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid N-hydroxysuccinimide ester
Uniqueness
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and photoreactive properties compared to its trifluoromethyl counterparts. This makes it particularly valuable in applications requiring specific reactivity and labeling efficiency.
Properties
Molecular Formula |
C7H12ClF2N3 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c8-6(9)7(11-12-7)5-1-3-10-4-2-5;/h5-6,10H,1-4H2;1H |
InChI Key |
OCWZENJVHSTPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(N=N2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
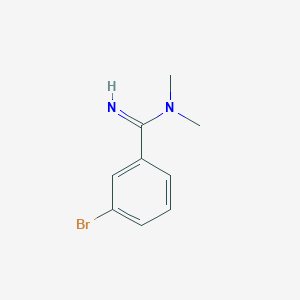

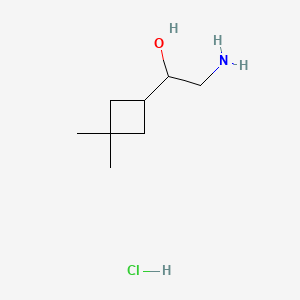
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
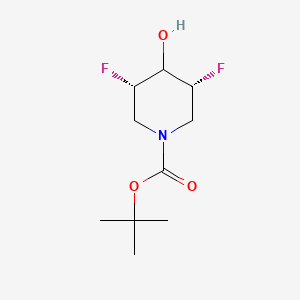
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
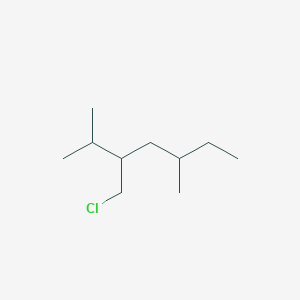
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
